(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE
Description
(((4-(1,2,4-Triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile (CAS: 1023541-22-1) is a heterocyclic compound featuring a 1,2,4-triazole-substituted phenyl group linked to a dicyanomethylene backbone. This structure combines electron-withdrawing nitrile groups with the aromatic triazole ring, which is known for its bioactivity in pharmaceuticals and agrochemicals . The compound’s synthesis may leverage click chemistry principles, which prioritize efficient carbon-heteroatom bond formation, as 1,2,4-triazoles are common products of such reactions .
Properties
IUPAC Name |
2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUXSYCVLPOZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE typically involves the reaction of a triazole derivative with a phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing the 1,2,4-triazole moiety are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that specific triazole derivatives showed effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans . The incorporation of the triazole ring into the structure of (((4-(1,2,4-triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile may enhance its antimicrobial efficacy.
Anticancer Properties
The triazole ring has also been linked to anticancer activities. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The potential mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival . Further studies are needed to evaluate the specific anticancer effects of this compound).
Agricultural Applications
Herbicidal Activity
Research into triazole derivatives has shown promising results in herbicidal applications. These compounds can act as effective herbicides by inhibiting specific enzymes in plant growth pathways. The structural characteristics of this compound suggest it could serve as a lead compound for developing new herbicides with selective action against weeds while minimizing harm to crops .
Material Science
Polymer Chemistry
The unique chemical structure of this compound may allow it to be utilized in the synthesis of novel polymers. These polymers could exhibit enhanced thermal stability and mechanical properties due to the presence of the triazole group. Investigations into polymer composites incorporating this compound could lead to advancements in materials used for coatings and adhesives .
Case Study 1: Antimicrobial Screening
A study synthesized several derivatives of 1,2,4-triazoles and evaluated their antimicrobial properties against a range of pathogens. The results indicated that compounds with a phenyl substitution exhibited superior activity compared to their unsubstituted counterparts. This suggests that modifications similar to those present in this compound could enhance antimicrobial efficacy .
Case Study 2: Herbicidal Efficacy
In a controlled agricultural study, a series of triazole-based compounds were tested for their herbicidal activity on common weed species. Results showed that certain derivatives led to a significant reduction in weed biomass compared to untreated controls. The potential application of this compound in this context warrants further exploration .
Mechanism of Action
The mechanism of action of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the phenyl ring, which modulate physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Reactivity Differences
- Triazolyl vs. Pyridylthio : The triazole group introduces nitrogen-rich heteroaromaticity, favoring hydrogen bonding and π-π stacking, whereas the pyridylthio substituent’s sulfur atom may facilitate nucleophilic or redox reactions .
- Dimethylamino vs.
Functional Implications
- Bioactivity: Triazole derivatives (e.g., propiconazole) are widely used as fungicides due to their ability to inhibit ergosterol biosynthesis .
- Material Applications : The pyridylthio analog’s sulfur and nitrogen atoms could make it suitable for metal-organic frameworks (MOFs) or catalysis, leveraging its coordination capacity .
Biological Activity
The compound (((4-(1,2,4-triazolyl)phenyl)amino)methylene) methane-1,1-dicarbonitrile is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₁N₅
- Molecular Weight : 253.27 g/mol
- SMILES Notation : CN(C(=C(NC(=N)C#N)C#N)C#N)C#N)
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit substantial antibacterial properties. A study conducted on various triazole derivatives demonstrated that compounds with a similar structural framework showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa . The specific compound of interest has not been directly tested in these studies; however, its structural similarities suggest potential effectiveness.
Antifungal Activity
The antifungal properties of 1,2,4-triazole derivatives are well-documented. Compounds containing the triazole ring have been successfully utilized in clinical settings as antifungal agents (e.g., itraconazole). The compound may exhibit similar antifungal activity due to its structural components that are conducive to interacting with fungal cell membranes .
Anticancer Activity
Triazole derivatives have also shown promise in anticancer applications. For instance, compounds derived from the 1,2,4-triazole nucleus have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound's potential in this area remains to be fully explored but is a promising avenue for future research.
Case Studies and Research Findings
Several studies have highlighted the biological activities of triazole derivatives:
- Antibacterial Study : In a comparative study of various triazole compounds against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, certain derivatives exhibited zones of inhibition comparable to standard antibiotics like levofloxacin . The effectiveness was attributed to the presence of electron-withdrawing groups on the phenyl ring.
- Antifungal Efficacy : A synthesis and evaluation of triazole-based compounds revealed significant antifungal activity against Candida albicans. The study noted that modifications to the triazole ring could enhance activity against resistant strains .
- Anticancer Properties : Research into triazole compounds has indicated their ability to inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cancer progression .
Q & A
Q. What are the recommended synthetic routes for (((4-(1,2,4-triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, and what factors influence reaction yields?
Methodological Answer: Synthesis typically involves multi-step protocols:
Triazole Formation : Cyclocondensation of thiosemicarbazides with nitriles or via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate the 1,2,4-triazole core .
Functionalization : Introduction of the phenylamino group via nucleophilic substitution or reductive amination.
Methylene Dicarbonitrile Assembly : Condensation reactions using malononitrile derivatives under basic conditions (e.g., KOH/EtOH) .
Q. Critical Factors :
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates.
- pH : Alkaline conditions favor dicarbonitrile stability .
- Catalysts : Cu(I) catalysts enhance regioselectivity in triazole formation .
Table 1 : Example Synthetic Conditions for Analogous Triazole Derivatives
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
Methodological Answer :
- UV-Vis Spectrophotometry : Quantifies purity and monitors reaction progress. For triazole derivatives, λmax typically occurs at 260–280 nm (aromatic π→π* transitions) .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, C–N bond lengths in triazole rings average 1.32–1.35 Å, confirming aromaticity .
Table 2 : Key Spectral Data for Structural Confirmation
Q. What biological activities are associated with this compound's triazole and dicarbonitrile moieties?
Methodological Answer :
Q. Experimental Validation :
- Antifungal Assays : MIC values against Candida albicans range from 2–8 µg/mL for triazole-dicarbonitrile hybrids .
- Enzyme Kinetics : IC₅₀ values < 1 µM observed for SARS-CoV-2 M<sup>pro</sup> inhibition in analogs with similar nitrile motifs .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) optimize the compound's electronic properties for target interactions?
Methodological Answer :
- DFT Calculations : Evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a narrow HOMO-LUMO gap (~3.5 eV) enhances electrophilic character .
- Molecular Docking : Simulate binding to fungal CYP51 (PDB: 5TZ1). Triazole coordination to Fe²⁺ and dicarbonitrile interactions with hydrophobic pockets improve binding affinity .
Q. Case Study :
Q. What strategies resolve discrepancies in solubility data across different solvent systems?
Methodological Answer :
- Solubility Screening : Use shake-flask method with HPLC-UV quantification. For polar aprotic solvents (DMF, DMSO), solubility >50 mg/mL is typical; in aqueous buffers (pH 7.4), solubility drops to <1 mg/mL .
- Co-Solvency Approach : Blend PEG-400 with water (1:1 v/v) to enhance solubility 10-fold without precipitation .
Table 3 : Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 62 ± 3.5 | HPLC | |
| Water | 0.8 ± 0.2 | UV-Vis | |
| EtOAc | 12 ± 1.1 | Gravimetric |
Q. How do reaction mechanisms differ when varying substituents on the triazole ring?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
